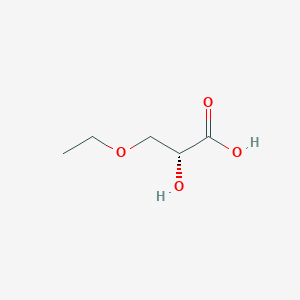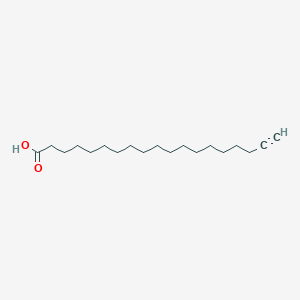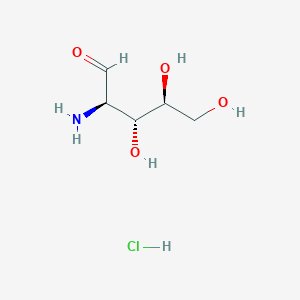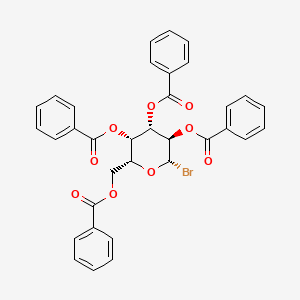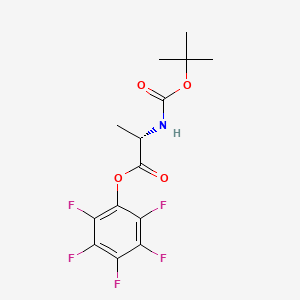
Boc-alanine pentafluorophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-alanine pentafluorophenyl ester: is a chemical compound used primarily in peptide synthesis. It is a derivative of alanine, an amino acid, and is protected by a tert-butoxycarbonyl (Boc) group. The pentafluorophenyl ester moiety enhances its reactivity, making it a valuable reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Boc-alanine pentafluorophenyl ester is typically synthesized through the reaction of Boc-alanine with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The general reaction scheme is as follows:
Boc-alanine+Pentafluorophenol+DCC→Boc-alanine pentafluorophenyl ester+Dicyclohexylurea
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: Boc-alanine pentafluorophenyl ester undergoes several types of chemical reactions, including:
Nucleophilic substitution: The pentafluorophenyl ester group is highly reactive towards nucleophiles, making it suitable for forming amide bonds with amines.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Boc-alanine and pentafluorophenol.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include primary and secondary amines. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed:
Nucleophilic substitution: The major product is a Boc-protected peptide or amino acid derivative.
Hydrolysis: The major products are Boc-alanine and pentafluorophenol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Boc-alanine pentafluorophenyl ester is widely used in solid-phase peptide synthesis (SPPS) as a coupling reagent. It facilitates the formation of peptide bonds by reacting with amino groups on the growing peptide chain .
Biology: In biological research, this compound is used to modify proteins and peptides. It can be employed to introduce specific functional groups or labels into biomolecules for various studies.
Medicine: The compound is utilized in the synthesis of peptide-based drugs and therapeutic agents. Its ability to form stable amide bonds makes it valuable in the development of pharmaceuticals .
Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the synthesis of advanced polymers and coatings .
Wirkmechanismus
The mechanism by which Boc-alanine pentafluorophenyl ester exerts its effects involves the activation of the carboxyl group of Boc-alanine. The pentafluorophenyl ester group acts as a leaving group, facilitating nucleophilic attack by amines to form amide bonds. This process is crucial in peptide synthesis, where the formation of peptide bonds is a key step.
Vergleich Mit ähnlichen Verbindungen
Fmoc-alanine pentafluorophenyl ester: Similar to Boc-alanine pentafluorophenyl ester but with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Cbz-alanine pentafluorophenyl ester: Contains a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness: this compound is unique due to its Boc protecting group, which provides stability under basic conditions and can be easily removed under mild acidic conditions. This makes it particularly useful in multi-step syntheses where orthogonal protection strategies are required .
Eigenschaften
CAS-Nummer |
50903-48-5 |
|---|---|
Molekularformel |
C14H14F5NO4 |
Molekulargewicht |
355.26 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C14H14F5NO4/c1-5(20-13(22)24-14(2,3)4)12(21)23-11-9(18)7(16)6(15)8(17)10(11)19/h5H,1-4H3,(H,20,22)/t5-/m0/s1 |
InChI-Schlüssel |
VBVSINJSQBTTDR-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


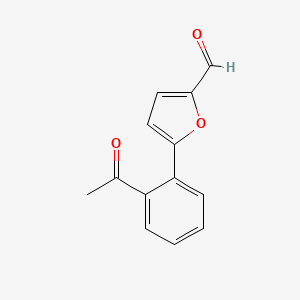
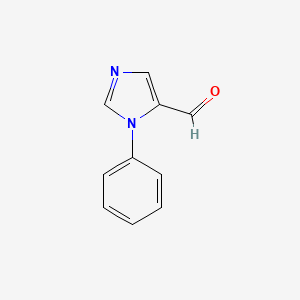
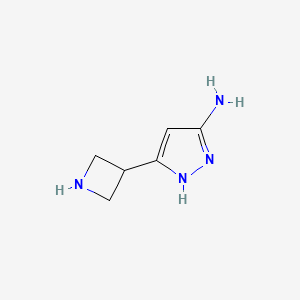
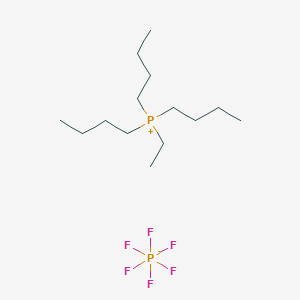

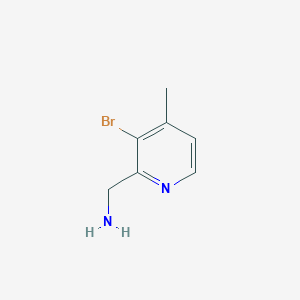
![5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12842379.png)
